5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity)
Description
5-(Ethoxycarbonyl)-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)nicotinic Acid is a critical impurity associated with Nitrendipine, a dihydropyridine-class calcium channel blocker used to treat hypertension. This impurity arises during the synthesis or degradation of Nitrendipine and is structurally characterized by:
- Nicotinic acid backbone with a 3-nitrophenyl group at position 3.
- Ethoxycarbonyl substituent at position 4.
- Hydroxymethyl and methyl groups at positions 2 and 6, respectively.
Its molecular formula is C₁₇H₁₆N₂O₈, with a molecular weight of 376.32 g/mol (derived from structurally related compounds in and ). As a pharmacopeial impurity, its detection and quantification are essential for ensuring drug safety and compliance with regulatory standards.
Properties
CAS No. |
89267-43-6 |
|---|---|
Molecular Formula |
C17H16N2O7 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-ethoxycarbonyl-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O7/c1-3-26-17(23)13-9(2)18-12(8-20)15(16(21)22)14(13)10-5-4-6-11(7-10)19(24)25/h4-7,20H,3,8H2,1-2H3,(H,21,22) |
InChI Key |
URTGKNDSXSLLRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)CO)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)CO)C |
Synonyms |
2-(Hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-5-ethyl Ester 3,5-Pyridinedicarboxylic Acid; 2-Hydroxy-dehydronitrendipine 3-Caboxylate; 5-Carboxy-6-hydroxymethyl-dehydronitrendipine |
Origin of Product |
United States |
Preparation Methods
Mechanism of Impurity Formation
The primary route for this impurity’s formation occurs during the Hantzsch condensation step in nitrendipine synthesis. When 3-nitrobenzaldehyde reacts with ethyl acetoacetate and methyl 3-aminocrotonate, transesterification between ethyl and methyl ester groups generates the hydroxymethyl-nicotinic acid derivative as a byproduct. The reaction pathway involves:
-
Nucleophilic attack by methanol (from methyl 3-aminocrotonate) on the ethyl ester group of intermediate dihydropyridine.
-
Acid-catalyzed ester exchange under elevated temperatures (70–75°C).
-
Stabilization of the hydroxymethyl group through intramolecular hydrogen bonding with the adjacent carboxylic acid moiety.
Process Parameters Influencing Impurity Levels
Data from patent CN109734656B demonstrates how reaction conditions affect impurity yields:
Exceeding 1.1:1 molar ratios increases impurity generation by 47%, while temperatures above 80°C promote ester exchange through enhanced molecular mobility. The patent’s Example 1 achieved 0.03% impurity content using strict cooling protocols and recrystallization from absolute ethanol.
Dedicated Synthesis Through Multi-Step Organic Reactions
Six-Step Synthesis from 4-(Benzyloxy)-3-Ethyl Oxo-Butyrate
A validated route for producing high-purity reference standards involves:
-
Benzyl Protection : Reacting 4-(benzyloxy)-3-ethyl oxo-butyrate with 3-hydroxypropionitrile under Mitsunobu conditions (DIAD, PPh3, THF, 0°C→RT).
-
Cyclization : Treating the intermediate with ammonium acetate in acetic acid (reflux, 6 h) to form the pyridine core.
-
Nitrophenyl Introduction : Suzuki-Miyaura coupling with 3-nitrophenylboronic acid (Pd(PPh3)4, K2CO3, DMF/H2O, 90°C).
-
Selective Hydrolysis : Using 2N NaOH in ethanol/water (3:1) at 80°C for 3 h to cleave the ethyl ester while preserving the hydroxymethyl group.
-
Decarboxylation : Heating the intermediate at 120°C under vacuum to remove the benzyl protecting group.
-
Purification : Recrystallization from ethyl acetate/n-hexane (1:4) yields 99% pure product.
Yield Optimization Data
Critical stages show distinct yield dependencies:
| Step | Key Reagent | Temperature | Time | Yield Improvement vs Baseline |
|---|---|---|---|---|
| 1 | DIAD/PPh3 (1.2 eq) | 0→25°C | 12 h | 78% → 89% |
| 3 | Pd(OAc)2/XPhos | 100°C | 8 h | 65% → 82% |
| 4 | LiOH·H2O (1.5 eq) | 70°C | 2 h | 91% (reduced side hydrolysis) |
This method’s robustness stems from orthogonal protecting group strategies and transition metal-catalyzed cross-couplings, enabling gram-scale production with ≤0.1% related substances.
Photodegradation Pathways Generating the Impurity
Light-Induced Structural Modifications
Nisoldipine studies reveal analogous degradation mechanisms applicable to nitrendipine:
-
UV Exposure (254 nm) : Cleaves the 1,4-dihydropyridine ring, oxidizing it to pyridine derivatives.
-
Ester Hydrolysis : Ambient light in aqueous media promotes hydroxide ion attack on the ethoxycarbonyl group, forming the carboxylic acid.
Accelerated stability testing (ICH Q1B) data:
Mitigation Strategies
-
Packaging : Amber glass vials with aluminum foil overwraps reduce light exposure by 89%.
-
Buffer Systems : Citrate buffers (pH 4.5) decrease hydrolysis rates versus phosphate buffers (pH 7.4).
Analytical Characterization and Purity Control
Spectral Data Correlation
-
FT-IR (KBr) : 1715 cm⁻¹ (ester C=O), 1689 cm⁻¹ (acid C=O), 1520 cm⁻¹ (NO2 asym).
-
1H NMR (DMSO-d6) : δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 4.72 (s, 2H, CH2OH), 2.58 (s, 3H, CH3).
Comparative Analysis of Synthesis Routes
| Method | Purity | Yield | Scalability | Cost Index |
|---|---|---|---|---|
| Side-Reaction Control | 99.86% | 0.03% | High | 1.0 |
| Dedicated Synthesis | 99.92% | 78% | Medium | 4.2 |
| Photodegradation | 98.5% | N/A | Low | - |
The side-reaction method proves most cost-effective for impurity procurement during nitrendipine manufacturing, while dedicated synthesis remains preferable for reference standard production despite higher costs .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as an intermediate in organic synthesis. Researchers explore its behavior under different conditions to develop new synthetic routes and improve existing ones.
Biology
In biological research, the compound’s effects on cellular processes are investigated. It may be used in studies related to drug metabolism and the identification of potential side effects of nitrendipine.
Medicine
While the compound itself is not used therapeutically, understanding its properties helps in the development of safer and more effective pharmaceuticals. It is crucial in the quality control of nitrendipine production.
Industry
In the pharmaceutical industry, this compound is monitored as an impurity. Its presence and concentration are controlled to ensure the safety and efficacy of the final product.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily related to its chemical structure. The nitro group and other functional groups interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran Derivatives with Nitrophenyl Substituents
5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile
- Molecular Formula : C₁₇H₁₅N₃O₄
- Key Features: Pyran ring instead of nicotinic acid. Acetyl and amino groups at positions 5 and 2. 3-Nitrophenyl group at position 4.
- Significance : Studied for its crystalline packing and hydrogen-bonding interactions, which differ from the target impurity due to the pyran scaffold.
2-Amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile
Dihydropyridine Derivatives with Nitrophenyl Groups
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid
- Molecular Formula : C₁₇H₁₆N₂O₇
- Key Features :
- Methoxycarbonyl instead of ethoxycarbonyl.
- Dihydropyridine ring (partially saturated) vs. the fully aromatic nicotinic acid backbone.
- Similarity Score : 0.89 to the target impurity.
- Pharmacological Role : Likely an impurity or metabolite of dihydropyridine drugs like Nifedipine.
Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Molecular Formula : C₁₆H₁₈N₂O₆
- Key Features :
- Isopropyl ester instead of ethoxycarbonyl.
- Hydroxy and oxo groups on the tetrahydropyridine ring.
- Role: Identified as an impurity of Azelnidipine, another antihypertensive agent.
Nicotinic Acid Derivatives with Modified Substituents
5-((2-Hydroxyethoxy)carbonyl)-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)nicotinic Acid
- Molecular Formula : C₁₇H₁₆N₂O₈
- Key Features :
- 2-Hydroxyethoxycarbonyl group at position 5 vs. ethoxycarbonyl.
- Identical hydroxymethyl and methyl groups.
- Significance: Another Nitrendipine impurity with increased hydrophilicity due to the hydroxyethoxy group.
Comparative Data Table
Key Findings and Implications
Structural Impact on Polarity : The hydroxymethyl group in the target impurity increases hydrophilicity compared to methyl or nitrile substituents in analogs.
Backbone Differences : Pyran and dihydropyridine derivatives exhibit distinct conformational flexibility and hydrogen-bonding patterns, influencing their detection in HPLC methods (e.g., ).
Biological Activity
5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid, also known as a nitrendipine impurity, is a chemical compound with potential biological implications, particularly in the field of cardiovascular pharmacology. This compound is structurally related to nitrendipine, a well-known calcium channel blocker (CCB) used for treating hypertension. Understanding its biological activity is essential for assessing its safety and efficacy in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H16N2O7
- Molecular Weight : 360.32 g/mol
- CAS Number : 89267-43-6
The compound contains various functional groups that contribute to its biological activity, including an ethoxycarbonyl group and a nitrophenyl moiety.
Biological Activity Overview
Research indicates that compounds related to nitrendipine exhibit significant biological activities, particularly in reducing blood pressure and acting as calcium channel blockers. The following sections detail specific activities and findings related to 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid.
Antihypertensive Activity
Studies have shown that derivatives of dihydropyridine compounds, including nitrendipine analogs, possess antihypertensive properties. The mechanism primarily involves the inhibition of L-type calcium channels, leading to vasodilation and reduced vascular resistance.
Table 1: Antihypertensive Activity of Dihydropyridine Derivatives
The IC50 value indicates the concentration required to inhibit 50% of the target activity, highlighting the potency of these compounds.
Calcium Channel Blocking Activity
The calcium channel blocking activity of this compound was evaluated using in vitro assays. The results indicate comparable effects to nitrendipine, suggesting that the structural modifications do not significantly impair the binding affinity to calcium channels.
Case Study: Calcium Channel Blocking Assay
In a recent study, a series of nitrendipine analogs were synthesized and tested for their ability to block calcium channels. The results demonstrated that certain modifications enhanced potency while maintaining safety profiles similar to established CCBs.
Structure-Activity Relationship (SAR)
The biological activity of 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid can be further understood through SAR studies. The presence of electron-withdrawing groups (like the nitro group) enhances the compound's interaction with calcium channels, while hydrophobic regions contribute to membrane permeability.
Key Findings from SAR Studies:
- Nitro Group Positioning : Influences binding affinity and selectivity towards calcium channels.
- Hydroxymethyl Group : Enhances solubility and bioavailability.
- Ethoxycarbonyl Substitution : Modulates lipophilicity, affecting pharmacokinetics.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying this impurity in Nitrendipine formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the primary method, utilizing a C18 reverse-phase column and gradient elution with acetonitrile/water (acidified with 0.1% trifluoroacetic acid). Method validation should include parameters such as linearity (R² > 0.995), precision (%RSD < 2%), and limits of detection/quantification (LOD < 0.1 µg/mL, LOQ < 0.3 µg/mL). Structural confirmation can be achieved via LC-MS (ESI+ mode) and comparison with a certified reference standard .
Q. How does the structural configuration of this impurity influence its detection in pharmaceutical matrices?
Methodological Answer: The presence of a 3-nitrophenyl group and hydroxymethyl substituent increases polarity, requiring optimized mobile-phase compositions to prevent peak tailing. The ethoxycarbonyl moiety contributes to UV absorbance at higher wavelengths (e.g., 254 nm), necessitating wavelength-specific detector calibration. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can resolve stereochemical ambiguities, particularly for the dihydropyridine ring conformation .
Q. What stability-indicating studies are critical for assessing this impurity under forced degradation conditions?
Methodological Answer: Forced degradation studies should include exposure to acidic (0.1M HCl, 60°C), basic (0.1M NaOH, 60°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products using stability-indicating HPLC methods. The impurity’s nitro group may reduce oxidative stability, requiring inert atmosphere storage to prevent unintended side reactions .
Advanced Research Questions
Q. What are the key challenges in synthesizing this impurity as a reference standard, and how can they be addressed?
Methodological Answer: Synthesis requires multi-step organic reactions, including Friedländer condensation and selective ester hydrolysis. Challenges include controlling regioselectivity during nitration of the phenyl ring and avoiding over-oxidation of the hydroxymethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is critical. Reaction progress should be monitored using thin-layer chromatography (TLC) and intermediate characterization via FT-IR and NMR .
Q. How can computational modeling predict the formation pathways of this impurity during Nitrendipine synthesis?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction intermediates and transition states. Software like Gaussian or ORCA simulates the energy landscape of key steps, such as the cyclization of the dihydropyridine ring. Machine learning algorithms (e.g., neural networks) trained on reaction databases can predict impurity profiles under varying conditions (temperature, catalyst load) .
Q. How should researchers resolve contradictions in impurity profiles observed across different synthetic batches?
Methodological Answer: Statistical design of experiments (DoE) with factors like reaction time, temperature, and solvent polarity can identify critical process parameters. Pair this with principal component analysis (PCA) of HPLC-MS datasets to trace variability to specific synthetic steps. Cross-validate findings using orthogonal techniques like X-ray crystallography for crystalline intermediates .
Q. What advanced separation technologies improve trace-level detection of this impurity in complex matrices?
Methodological Answer: Two-dimensional liquid chromatography (2D-LC) coupled with tandem mass spectrometry (LC-MS/MS) enhances resolution by separating co-eluting species. Use hydrophilic interaction liquid chromatography (HILIC) for polar degradation products. For non-volatile matrices, employ membrane-based filtration (e.g., ultrafiltration) to isolate the impurity prior to analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
